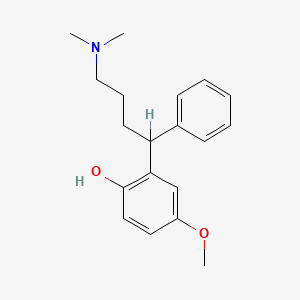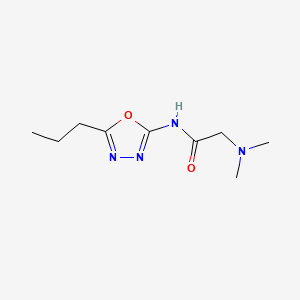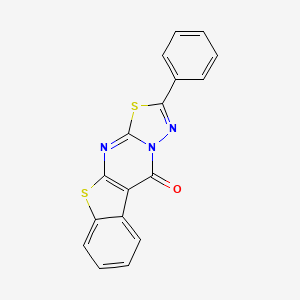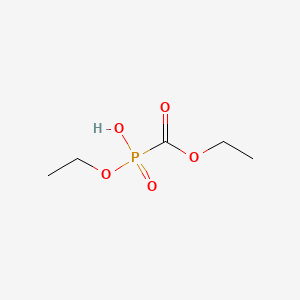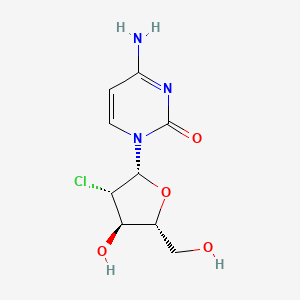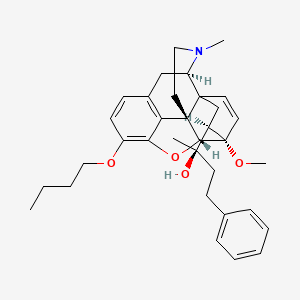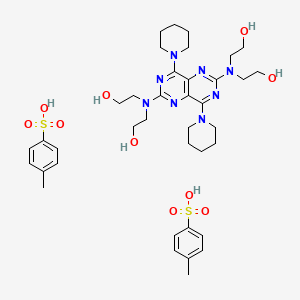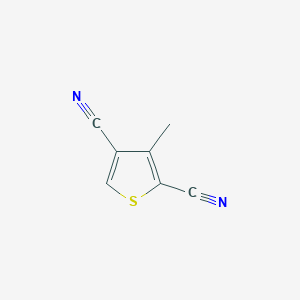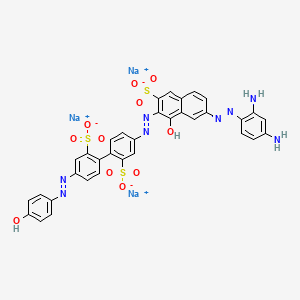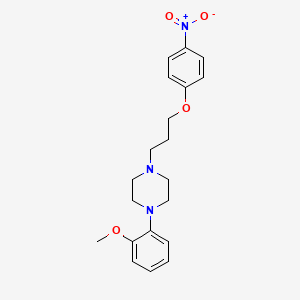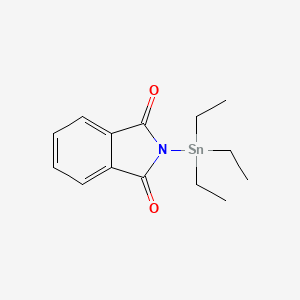
Triethyltin phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyltin phthalimide is an organotin compound that features a phthalimide moiety bonded to a triethyltin group Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triethyltin phthalimide typically involves the reaction of phthalimide with triethyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
Phthalimide+Triethyltin chloride→Triethyltin phthalimide+Hydrochloric acid
The reaction is often conducted in a solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Triethyltin phthalimide undergoes various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state tin species.
Substitution: The triethyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin species.
Substitution: Various substituted phthalimide derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its biological activity and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of triethyltin phthalimide involves its interaction with biological molecules and cellular pathways. The triethyltin group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The phthalimide moiety may also contribute to the compound’s biological activity by interacting with specific molecular targets.
類似化合物との比較
Similar Compounds
- Triethyltin acetate
- Triethyltin hydroxide
- Triethyltin chloride
Comparison
Triethyltin phthalimide is unique due to the presence of the phthalimide moiety, which imparts distinct chemical and biological properties. Compared to other triethyltin compounds, this compound may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
53583-69-0 |
|---|---|
分子式 |
C14H19NO2Sn |
分子量 |
352.02 g/mol |
IUPAC名 |
2-triethylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3C2H5.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;3*1-2;/h1-4H,(H,9,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
OTTQJYPKVDFFHD-UHFFFAOYSA-M |
正規SMILES |
CC[Sn](CC)(CC)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



